Z-SER-GLY-OET Z-SER-GLY-OET
Brand Name: Vulcanchem
CAS No.: 4526-93-6
VCID: VC3717454
InChI: InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m1/s1
SMILES: CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C15H20N2O6
Molecular Weight: 324.33 g/mol

Z-SER-GLY-OET

CAS No.: 4526-93-6

Cat. No.: VC3717454

Molecular Formula: C15H20N2O6

Molecular Weight: 324.33 g/mol

* For research use only. Not for human or veterinary use.

Z-SER-GLY-OET - 4526-93-6

Specification

CAS No. 4526-93-6
Molecular Formula C15H20N2O6
Molecular Weight 324.33 g/mol
IUPAC Name ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
Standard InChI InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m1/s1
Standard InChI Key ZOONJGSLKPDXCV-GFCCVEGCSA-N
Isomeric SMILES CCOC(=O)CNC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1
SMILES CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Z-SER-GLY-OET, scientifically known as ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate, represents a protected dipeptide with distinct functional groups that define its chemical behavior. The compound has a CAS registry number of 4526-93-6, which serves as its unique identifier in chemical databases worldwide . Its molecular structure incorporates several key functional groups that contribute to its chemical properties and reactivity patterns.

Molecular Structure and Formula

Z-SER-GLY-OET possesses a molecular formula of C₁₅H₂₀N₂O₆, with a molecular weight of 324.329 g/mol . This compound features a protected L-serine residue at the N-terminus connected via an amide bond to a glycine residue, which is esterified at the C-terminus with an ethyl group. The N-terminal protection is provided by a benzyloxycarbonyl (Z or Cbz) group, which is commonly used in peptide chemistry to prevent unwanted reactions during synthesis procedures.

The structural components of Z-SER-GLY-OET can be broken down as follows:

  • Z/Cbz group (N-terminal protecting group): Phenylmethoxycarbonyl moiety

  • Ser: L-serine amino acid with a hydroxymethyl side chain

  • Gly: Glycine amino acid (simplest amino acid with hydrogen as side chain)

  • OEt: Ethyl ester group at the C-terminus

PropertyValueSource
Molecular Weight324.329 g/mol
Molecular FormulaC₁₅H₂₀N₂O₆
Exact Mass324.132
Physical StateLikely solid at room temperatureBased on similar compounds
SolubilitySoluble in organic solvents (DMSO, DMF, alcohols)Based on similar peptide derivatives
Polar Surface Area (PSA)113.96
LogP0.7348

The compound's moderate LogP value of 0.7348 suggests a balance between hydrophilic and hydrophobic properties, which is typical for protected peptides with both polar functional groups and nonpolar protecting groups . This property influences its solubility characteristics and potential interactions with biological systems.

Synthesis and Preparation Methods

The synthesis of Z-SER-GLY-OET typically involves the formation of an amide bond between appropriately protected amino acid derivatives. Based on common peptide synthesis methodologies, several approaches can be employed for its preparation.

Solution-Phase Peptide Synthesis

One approach to synthesizing Z-SER-GLY-OET involves solution-phase peptide coupling methods. This typically requires:

  • Protected L-serine (Z-Ser-OH) as the N-terminal amino acid

  • Glycine ethyl ester (Gly-OEt) as the C-terminal component

  • A suitable coupling reagent to facilitate amide bond formation

Recent research has demonstrated the effectiveness of hypervalent iodine(III) compounds such as 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) for peptide bond formation between various protected amino acids . Similar methodologies could potentially be applied for the synthesis of Z-SER-GLY-OET, with expected yields comparable to those reported for similar dipeptide structures (typically ranging from 60-90%) .

Chemoenzymatic Approaches

Enzymatic methods represent an alternative approach for peptide synthesis. Research on the chemoenzymatic polymerization (CEP) of amino acid esters, such as L-serine ethyl ester (Ser-OEt), has been documented using enzymes like papain as catalysts . This approach could potentially be adapted for the synthesis of specific dipeptides like Z-SER-GLY-OET, though modifications would be necessary to control the reaction specificity and prevent polymerization beyond the desired dipeptide stage.

The research by Matsumoto et al. (2022) on the chemoenzymatic polymerization of L-serine ethyl ester in aqueous media provides valuable insights into the behavior of serine esters in enzymatic reactions, which could inform more targeted synthesis approaches for Z-SER-GLY-OET .

Applications in Peptide Research and Synthesis

Z-SER-GLY-OET serves several important functions in peptide chemistry and biochemical research, making it a valuable compound for various applications.

Building Block for Larger Peptides

As a protected dipeptide, Z-SER-GLY-OET can function as a building block for the synthesis of larger peptides and peptidomimetics. The presence of the Z-protecting group at the N-terminus and the ethyl ester at the C-terminus allows for controlled peptide elongation in both directions after selective deprotection steps.

Model Compound for Structural Studies

Protected dipeptides like Z-SER-GLY-OET are frequently used as model compounds for studying fundamental aspects of peptide structure, conformation, and interactions. The serine-glycine sequence, in particular, is of interest due to the hydroxyl side chain of serine, which can participate in hydrogen bonding and potentially influence peptide folding patterns.

Comparative Analysis with Related Compounds

Understanding Z-SER-GLY-OET in the context of related compounds provides valuable insights into its distinctive properties and potential applications.

Comparison with Z-GLY-GLY-OET

Z-GLY-GLY-OET (CAS: 1145-81-9) represents a similar protected dipeptide structure where both amino acid residues are glycine instead of the serine-glycine combination in Z-SER-GLY-OET . The key differences include:

PropertyZ-SER-GLY-OETZ-GLY-GLY-OET
Molecular FormulaC₁₅H₂₀N₂O₆C₁₂H₁₅NO₄
Molecular Weight324.329 g/mol237.25 g/mol
Side Chain FunctionalityHydroxyl group on serineNone (hydrogen only)
Melting PointNot documented81-82°C
LogP0.7348Not directly comparable

The presence of the serine residue in Z-SER-GLY-OET introduces additional functional complexity through the hydroxyl side chain, which can participate in hydrogen bonding and serves as a potential site for further chemical modifications .

Comparison with Other Protected Dipeptides

The literature documents various protected dipeptides with similar protecting group patterns. For instance, compounds like Cbz-L-Met-Gly-OEt (similar C-terminal structure) and Cbz-L-Phe-L-Ser-OMe (similar serine component but different N-terminal amino acid and C-terminal ester) have been synthesized using methodologies that could be applicable to Z-SER-GLY-OET .

These comparative analyses highlight that Z-SER-GLY-OET belongs to a broader family of protected peptide derivatives, with its specific amino acid composition determining its unique chemical and biological properties.

Research Methodologies and Analytical Approaches

The characterization and analysis of Z-SER-GLY-OET typically involve several spectroscopic and analytical techniques common in peptide chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information about peptide compounds. For Z-SER-GLY-OET, key diagnostic signals would include those corresponding to:

  • The aromatic protons of the Z-protecting group

  • The methylene protons of the serine side chain

  • The α-protons of both amino acid residues

  • The ethyl ester signals

Mass spectrometry, particularly techniques like MALDI-TOF MS and ESI-MS, is valuable for confirming the molecular weight and structural integrity of peptide compounds . For Z-SER-GLY-OET, the expected molecular ion peak would correspond to its exact mass of 324.132.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as an essential tool for assessing the purity of peptide compounds and monitoring reaction progress during synthesis. The retention time of Z-SER-GLY-OET would be influenced by its moderate hydrophobicity, as indicated by its LogP value of 0.7348 .

Future Research Directions

The exploration of Z-SER-GLY-OET and related protected dipeptides opens several promising avenues for future research.

Optimization of Synthesis Methodologies

The development of more efficient, green, and high-yielding methods for the synthesis of Z-SER-GLY-OET represents an important research direction. The application of novel coupling reagents, enzymatic approaches, or flow chemistry techniques could potentially enhance the synthetic accessibility of this compound.

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